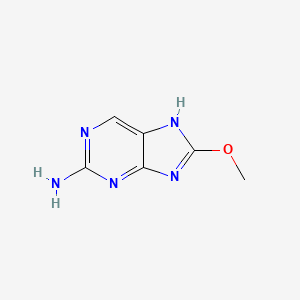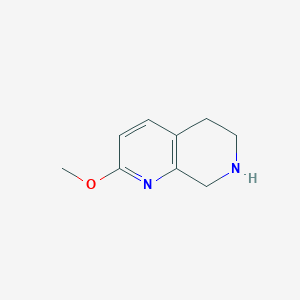![molecular formula C9H11N3 B11919619 1-propyl-1H-imidazo[4,5-b]pyridine](/img/structure/B11919619.png)
1-propyl-1H-imidazo[4,5-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-propyl-1H-imidazo[4,5-b]pyridine is a heterocyclic compound that features an imidazole ring fused with a pyridine ring. This compound is part of a broader class of imidazopyridines, which are known for their diverse biological activities and potential therapeutic applications. The presence of both nitrogen atoms in the fused ring system contributes to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-propyl-1H-imidazo[4,5-b]pyridine typically involves the construction of the imidazole ring followed by the fusion with a pyridine ring. One common method involves the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic dicarboxylates, followed by intramolecular cyclization to form the target compound . Another approach involves the use of 2,3-diaminopyridine as a starting material, which undergoes cyclization with various carbonyl compounds to form the imidazopyridine core .
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized versions of the aforementioned synthetic routes. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as the use of aqueous media and air oxidation, can be employed to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
1-propyl-1H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines, and organometallic reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce amine or alkane derivatives. Substitution reactions can introduce various functional groups, such as halogens, alkyl groups, or aryl groups .
Applications De Recherche Scientifique
1-propyl-1H-imidazo[4,5-b]pyridine has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 1-propyl-1H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. For example, it can act as a positive allosteric modulator of GABA_A receptors, enhancing the inhibitory effects of GABA neurotransmission . Additionally, it can inhibit enzymes like aromatase and proton pumps, thereby affecting various physiological processes . The compound’s ability to interact with multiple targets makes it a versatile tool in pharmacological research.
Comparaison Avec Des Composés Similaires
1-propyl-1H-imidazo[4,5-b]pyridine can be compared with other imidazopyridine derivatives, such as:
- 1-methyl-1H-imidazo[4,5-b]pyridine
- 1-ethyl-1H-imidazo[4,5-b]pyridine
- 1-phenyl-1H-imidazo[4,5-b]pyridine
These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical properties and biological activities. For instance, the propyl group in this compound may confer different lipophilicity and steric effects compared to the methyl or phenyl groups in other derivatives . This uniqueness can influence the compound’s reactivity, pharmacokinetics, and therapeutic potential.
Propriétés
Formule moléculaire |
C9H11N3 |
|---|---|
Poids moléculaire |
161.20 g/mol |
Nom IUPAC |
1-propylimidazo[4,5-b]pyridine |
InChI |
InChI=1S/C9H11N3/c1-2-6-12-7-11-9-8(12)4-3-5-10-9/h3-5,7H,2,6H2,1H3 |
Clé InChI |
RKHFEMRZAMDVAS-UHFFFAOYSA-N |
SMILES canonique |
CCCN1C=NC2=C1C=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5,6-dihydro-4H-Imidazo[1,2-c][1,2,3]triazole-3-carboxylic acid](/img/structure/B11919541.png)


![Ethyl spiro[2.3]hexane-5-carboxylate](/img/structure/B11919568.png)
![4-imino-1-oxa-3-azaspiro[4.4]nonan-2-one](/img/structure/B11919580.png)




![3-Isopropylpyrazolo[1,5-a]pyridine](/img/structure/B11919594.png)
![4-[Hydroxy(dimethyl)silyl]butanoic acid](/img/structure/B11919611.png)
![2-Amino-5-methyl-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one](/img/structure/B11919612.png)
